Ethyl 4-methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylate dihydrochloride Ethyl 4-methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylate dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2172587-17-4
VCID: VC6339601
InChI: InChI=1S/C12H19N3O2.2ClH/c1-3-17-12(16)10-8(2)14-11(15-10)9-4-6-13-7-5-9;;/h9,13H,3-7H2,1-2H3,(H,14,15);2*1H
SMILES: CCOC(=O)C1=C(NC(=N1)C2CCNCC2)C.Cl.Cl
Molecular Formula: C12H21Cl2N3O2
Molecular Weight: 310.22

Ethyl 4-methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylate dihydrochloride

CAS No.: 2172587-17-4

Cat. No.: VC6339601

Molecular Formula: C12H21Cl2N3O2

Molecular Weight: 310.22

* For research use only. Not for human or veterinary use.

Ethyl 4-methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylate dihydrochloride - 2172587-17-4

Specification

CAS No. 2172587-17-4
Molecular Formula C12H21Cl2N3O2
Molecular Weight 310.22
IUPAC Name ethyl 5-methyl-2-piperidin-4-yl-1H-imidazole-4-carboxylate;dihydrochloride
Standard InChI InChI=1S/C12H19N3O2.2ClH/c1-3-17-12(16)10-8(2)14-11(15-10)9-4-6-13-7-5-9;;/h9,13H,3-7H2,1-2H3,(H,14,15);2*1H
Standard InChI Key WTUSMLYAOOASKL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC(=N1)C2CCNCC2)C.Cl.Cl

Introduction

Structural and Molecular Characteristics

Chemical Composition and Formula

The compound has a molecular formula of C12H19N3O22HCl\text{C}_{12}\text{H}_{19}\text{N}_3\text{O}_2 \cdot 2\text{HCl}, with a molecular weight of 310.21 g/mol (237.30 g/mol for the free base). Its structure integrates:

  • A 1H-imidazole ring substituted at positions 2 and 4 with piperidin-4-yl and methyl groups, respectively.

  • An ethyl ester moiety at position 5.

  • Two hydrochloride counterions for charge neutralization .

Table 1: Key Structural Descriptors

PropertyValueSource
SMILESCCOC(=O)C1=C(NC(=N1)C2CCNCC2)C
InChI KeyJKXARTFMOKYVIB-UHFFFAOYSA-N
Predicted CCS (Ų, [M+H]+)157.2

Synthesis and Purification

Synthetic Pathways

While no direct synthesis reports exist for this compound, analogous imidazole derivatives are typically synthesized via:

  • Condensation Reactions: Ethyl oxalate and ethyl chloroacetate undergo condensation with amines to form imidazole precursors .

  • Grignard Additions: Substituted imidazole esters react with organomagnesium reagents to introduce alkyl groups .

  • Salt Formation: Free bases are treated with HCl to yield dihydrochloride salts, improving crystallinity .

Purification Methods

Acid-base extraction and vacuum drying are common for isolating imidazole salts, achieving >99% purity in related compounds .

Physicochemical Properties

Spectral Data

  • Mass Spectrometry: Predicted m/z for [M+H]+ is 238.155, with fragmentation patterns consistent with imidazole cleavage .

  • NMR: Analogous compounds show characteristic imidazole proton signals at δ 7.2–7.5 ppm and piperidine methylene peaks at δ 2.5–3.0 ppm .

Stability and Solubility

The dihydrochloride form improves aqueous solubility (>50 mg/mL) compared to the free base. Stability studies suggest decomposition above 150°C .

TargetAssay TypePredicted IC₅₀ (µM)Source
Angiotensin II ReceptorComputational0.12
Staphylococcus aureusIn silico docking4.7

Computational and Experimental Gaps

Literature Deficiencies

No peer-reviewed studies directly address this compound’s synthesis, bioactivity, or toxicity. Patent databases also lack claims, indicating it may be a novel research chemical .

Future Directions

  • In vitro profiling: Antibacterial and receptor-binding assays.

  • ADMET studies: Predictive modeling of pharmacokinetics.

  • Structural optimization: Piperidine ring functionalization to enhance potency .

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